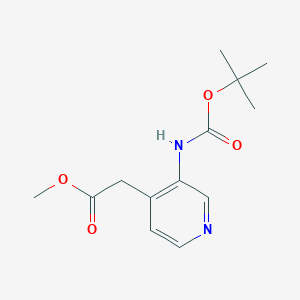

Methyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate

CAS No.:

Cat. No.: VC20172468

Molecular Formula: C13H18N2O4

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18N2O4 |

|---|---|

| Molecular Weight | 266.29 g/mol |

| IUPAC Name | methyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]acetate |

| Standard InChI | InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10-8-14-6-5-9(10)7-11(16)18-4/h5-6,8H,7H2,1-4H3,(H,15,17) |

| Standard InChI Key | ABXLSORKEBXUQM-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=CN=C1)CC(=O)OC |

Introduction

Methyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate is a compound of significant interest in organic chemistry due to its unique molecular structure and potential applications. This compound features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) group, which is commonly used as a protecting group for amines in organic synthesis. The presence of both an ester and an amine functional group confers distinct reactivity and biological properties.

Synthesis

The synthesis of methyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate typically involves multi-step organic reactions. These reactions often start with the preparation of the pyridine core, followed by the introduction of the tert-butoxycarbonyl group and the acetate moiety. Detailed synthesis protocols may vary depending on the specific conditions and reagents used.

Potential Applications

This compound has potential applications in various fields, including:

-

Biological Studies: Interaction studies involving methyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate may focus on its binding affinity to biological targets such as enzymes or receptors. Investigations could include in vitro assays and in silico modeling to predict its biological activity.

-

Pharmaceutical Development: The compound's unique structure makes it a candidate for further modification and optimization in drug discovery processes. Its reactivity and functional groups can be leveraged to design molecules with specific pharmacological properties.

Comparison with Similar Compounds

| Compound Name | CAS Number | Molecular Formula | Unique Features |

|---|---|---|---|

| Methyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate | 1260789-40-9 | C13H18N2O4 | Specific substitution pattern on pyridine ring |

| Methyl 2-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate | 1260890-57-0 | C13H18N2O4 | Different position of substitution on pyridine |

| Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate | 313490 | C14H20N2O4 | Ethyl instead of methyl ester |

| tert-Butyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate | 1822431-00-4 | C17H26N2O4 | Larger alkyl group providing different sterics |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume